molecular formula C10H9FO3 B2562898 Ethyl 4-fluoro-3-formylbenzoate CAS No. 1806331-01-0

Ethyl 4-fluoro-3-formylbenzoate

Cat. No.: B2562898
CAS No.: 1806331-01-0
M. Wt: 196.177
InChI Key: ARLNUOIGWWIBBW-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-formylbenzoate is a benzoate ester derivative featuring a fluorine atom at the 4-position and a formyl group at the 3-position of the aromatic ring, with an ethyl ester moiety. This compound is of interest in pharmaceutical and agrochemical research due to its reactive formyl group, which enables nucleophilic additions or condensations, and the fluorine atom, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

ethyl 4-fluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNUOIGWWIBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluoro-3-formylbenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with various biological nucleophiles, leading to the formation of covalent adducts. These adducts can modulate the activity of enzymes and other proteins, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Predicted CCS (Ų) [M+H]+ Source
Ethyl 4-fluoro-3-formylbenzoate 4-F, 3-CHO, ethyl ester 196.15 (calculated) Formyl, fluoro, ester N/A Inferred
Mthis compound 4-F, 3-CHO, methyl ester 182.14 Formyl, fluoro, ester 136.4
Ethyl 4-fluorobenzoate 4-F, ethyl ester 168.14 Fluoro, ester N/A
Ethyl 4-fluoro-3-nitrobenzoate 4-F, 3-NO₂, ethyl ester 225.16 Nitro, fluoro, ester N/A
Ethyl 4-fluoro-3-isopropylbenzoate 4-F, 3-iPr, ethyl ester 224.25 Fluoro, isopropyl, ester N/A

Notes:

  • The ethyl ester in this compound increases molecular weight and lipophilicity compared to its methyl analog (Mthis compound) .
  • Collision cross-section (CCS) data for the methyl analog (136.4 Ų for [M+H]+) suggests moderate molecular compactness, which may differ slightly in the ethyl variant due to the larger ester group .

Chemical Reactivity

  • Formyl Group Reactivity : The 3-formyl group enables nucleophilic additions (e.g., condensation with amines or hydrazines), a feature shared with Mthis compound but absent in Ethyl 4-fluorobenzoate .
  • Fluorine Effects : The electron-withdrawing fluorine at the 4-position enhances electrophilic aromatic substitution resistance, similar to Ethyl 4-fluoro-3-nitrobenzoate, where the nitro group further deactivates the ring .
  • Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, impacting drug bioavailability .

Biological Activity

Ethyl 4-fluoro-3-formylbenzoate is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9FO3C_{10}H_9FO_3 and a molecular weight of 196.18 g/mol. The compound features a formyl group (-CHO) and a fluorine atom at the para position relative to the carboxylic acid moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent adducts with biological nucleophiles. The formyl group can undergo nucleophilic addition reactions, modulating enzyme activities and affecting various cellular processes. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating these interactions.

Biological Applications

1. Medicinal Chemistry:
this compound serves as a precursor for synthesizing potential drug candidates with various therapeutic properties, including:

  • Anti-inflammatory: Compounds derived from this structure have shown promise in treating inflammatory diseases by modulating pathways involving prostaglandin E2 (PGE2) .
  • Anti-cancer: Research indicates that derivatives may inhibit tumor growth and angiogenesis, making them candidates for cancer therapy .
  • Antimicrobial: The compound exhibits activity against various pathogens, suggesting its potential use in developing new antibiotics.

2. Enzyme Studies:
The compound is utilized as a probe in enzyme-catalyzed reactions, aiding in the investigation of metabolic pathways. Its interactions with specific enzymes can provide insights into their mechanisms and regulatory roles in biological systems.

Case Studies

Study on Anti-inflammatory Properties:
A study demonstrated that this compound derivatives significantly inhibited the EP1 receptor, which is involved in pain and inflammation pathways. The compounds showed efficacy in animal models for conditions such as arthritis and neuropathic pain .

Antimicrobial Activity Assessment:
In vitro studies revealed that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 64 µg/mL for these pathogens.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Ethyl 3-fluoro-4-formylbenzoateC10H9F O3Different substitution pattern affects reactivity
Ethyl 4-chloro-3-formylbenzoateC10H9Cl O3Chlorine atom alters electronic effects
Methyl 3-fluoro-4-formylbenzoateC10H9F O3Methyl ester derivative; alters solubility

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